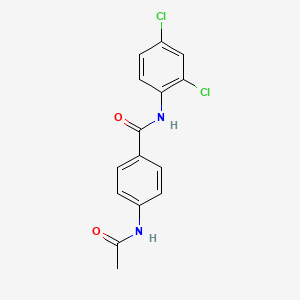

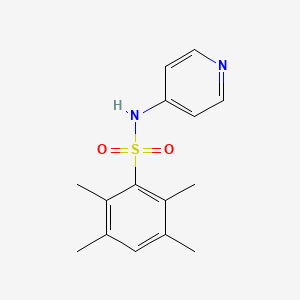

![molecular formula C18H17N3OS B5578692 N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide" falls into a category of organic compounds known for their complex synthesis and diverse applications in various fields, excluding drug use and dosage considerations. These compounds often feature in research focusing on their synthesis, structural characterization, and chemical properties.

Synthesis Analysis

The synthesis of benzohydrazide derivatives involves complex reactions, often starting from basic organic or aromatic compounds. For instance, the synthesis of related compounds like (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide is carried out through specific reactions involving X-ray diffraction, FT-IR, FT-Raman, and DFT methods for structural characterization (Babu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often determined using X-ray crystallography, alongside spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry. These methods help in understanding the bond parameters, vibrational assignments, and the electronic transition of the molecules (Anarado et al., 2023).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, leading to the formation of complexes with metals or undergoing polymerization under certain conditions. Their reactivity is influenced by their molecular structure, particularly the functional groups present (Giri et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are studied to understand their behavior under different conditions. These properties are essential for their application in various fields, excluding drug-related uses.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of complexes with metals, and electropolymerization capabilities, are crucial for the application of benzohydrazide derivatives in fields like materials science and catalysis. The compounds show potential for forming stable complexes and engaging in chemical transformations (Lengkeek et al., 2010).

Applications De Recherche Scientifique

Catalysis

The compound 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Structural Characterization

(E)-N′-((Pyridin-2-yl)methylene)benzohydrazide has been synthesized and structurally characterized using X-ray diffraction, FT-IR, FT-Raman, and DFT methods, providing insights into its molecular structure and properties (Babu et al., 2014).

Magnetic and Photomagnetic Study

New iron(II) spin-crossover complexes with N₄O₂ coordination sphere, involving N'-((pyridin-2-yl)methylene)benzohydrazide derivatives, have been synthesized. Their magnetic properties and spin-crossover behaviors have been thoroughly investigated, highlighting their potential in materials science (Zhang et al., 2010).

Solar Cell Technology

The efficiency of polymer solar cells has been enhanced by using an electron-cascade acceptor material, demonstrating the potential of related chemical structures in improving renewable energy technologies (Cheng et al., 2014).

Corrosion Inhibition

2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been studied for its corrosion inhibition performance, showcasing the application of related compounds in protecting metals against corrosion (Singh et al., 2018).

Mécanisme D'action

The mechanism of action of these compounds in biological systems can vary widely depending on their specific structure and functional groups. Some thiophene and pyrrole derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-16-9-10-17(23-16)13-19-20-18(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,2H2,1H3,(H,20,22)/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHKAAMBRUOJW-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

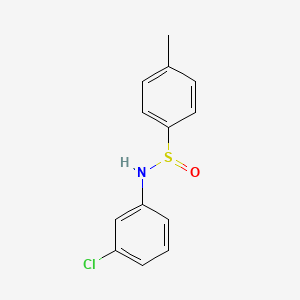

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

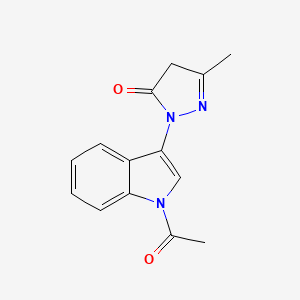

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

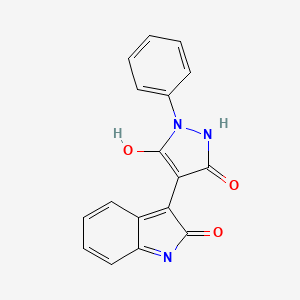

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

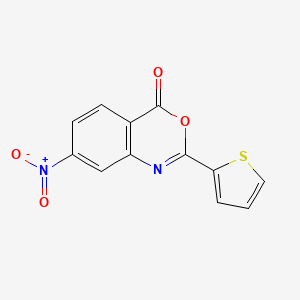

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)